molecular formula C18H26N2O4S B2494435 N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1797176-08-9

N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2494435
CAS No.: 1797176-08-9
M. Wt: 366.48
InChI Key: LPIBLCWFTQIYHG-UHFFFAOYSA-N
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Description

N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule belonging to a class of N-(2-oxo-2-(piperidin-1-yl)ethyl)benzamide derivatives investigated for their potential in therapeutic development. Compounds within this structural family have been identified as key scaffolds in medicinal chemistry research, showing promise in several areas. Notably, closely related benzamide-piperidine hybrids have been studied as potent acetylcholinesterase (AChE) inhibitors, with one analog reported to exhibit an IC50 value in the sub-nanomolar range . Such inhibitors are relevant to the research of neurological conditions. Furthermore, structural analogs, specifically the N-(2-(Benzylamino)-2-oxoethyl)benzamide scaffold, have demonstrated significant cytoprotective effects against endoplasmic reticulum (ER) stress in pancreatic beta-cells, a key mechanism implicated in the progression of diabetes . One such analog, WO5m, was reported to have a maximum protective activity of 100% and an exceptionally low EC50 of 0.1 ± 0.01 μM, highlighting the therapeutic potential of this chemical class . Additionally, radioiodinated versions of N-2-(4-piperidyl)ethyl benzamides have been synthesized and evaluated for their high affinity for sigma binding sites in the brain, suggesting potential applications in central nervous system (CNS) imaging and receptor studies . The presence of the isobutylsulfonyl group on the piperidine ring in this specific compound may influence its physicochemical properties, pharmacokinetic profile, and binding affinity to biological targets. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14(2)13-25(23,24)16-8-10-20(11-9-16)17(21)12-19-18(22)15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIBLCWFTQIYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the piperidine derivative with benzoyl chloride to form the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Biological Activity

N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H25N3O4S
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 1797837-28-5

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antitumor Activity : The compound shows potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains.

Table 1: Biological Activities of Related Compounds

Compound NameStructureBiological Activity
GefitinibQuinazoline derivativeEGFR inhibitor
ErlotinibQuinazoline derivativeAnticancer agent
LapatinibQuinazoline derivativeHER2/EGFR inhibitor
4(3H)-Quinazolinone derivativesVarious substitutionsAntimicrobial and anticancer activities

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
  • Signal Transduction Modulation : It may interfere with signaling pathways that promote tumor growth.

Case Studies

  • Antitumor Efficacy in Lung Cancer Models :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of approximately 6.75 µM in 2D assays. Further testing indicated reduced efficacy in 3D models, suggesting a need for structural optimization for improved selectivity and potency.
  • Antimicrobial Activity Assessment :
    • The compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Results indicated notable antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Discussion

The unique structural features of this compound, particularly the piperidine and isobutylsulfonyl groups, likely enhance its selectivity for biological targets compared to other derivatives. This specificity may lead to reduced off-target effects, making it a promising candidate for further development in cancer therapy and antimicrobial applications.

Q & A

Q. What role does the isobutylsulfonyl group play in modulating the compound’s bioactivity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with alternative sulfonyl groups (e.g., methylsulfonyl or phenylsulfonyl) and compare potency in functional assays .
  • Crystallography : Co-crystallize the compound with its target to visualize sulfonyl group interactions (e.g., hydrogen bonds with Lys123 in HDAC6) .

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